5-(2-Oxo-hexahydro-thieno[3,4-D]imidazol-6-YL)-pentanoic acid (4-nitro-phenyl)-amide
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Overview
Description
Biotinyl P-Nitroaniline is a compound belonging to the class of organic compounds known as biotin and derivatives. These compounds contain a ureido ring fused with a tetrahydrothiophene ring. Biotinyl P-Nitroaniline is a small molecule with a chemical formula of C₁₆H₂₀N₄O₄S and a molecular weight of 364.419 g/mol .
Preparation Methods
Biotinyl P-Nitroaniline can be synthesized through a mixed-anhydride method. The preparation involves dissolving biotin in hot dimethylformamide, followed by the addition of p-nitrophenol and dicyclohexylcarbodiimide. The mixture is stirred at room temperature for two hours, and the precipitate formed is filtered off. The filtrate is then concentrated to dryness under reduced pressure, and ether is added to obtain the final product . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
Biotinyl P-Nitroaniline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium azide, which blocks biotin accumulation in yeast, and other reagents that facilitate the inactivation of biotin transport . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Biotinyl P-Nitroaniline has several scientific research applications. It is used in the study of biotin transport in yeast, where it acts as an affinity label for the biotin transport component . In molecular biology and biochemistry, biotinylation is a technique that involves attaching biotin to proteins and other macromolecules. This process is used for protein detection, purification, and analysis in various experimental contexts . Biotinyl P-Nitroaniline is also utilized in the development of predictive machine-learning models and in the study of protein-protein interactions .
Mechanism of Action
The mechanism of action of Biotinyl P-Nitroaniline involves its interaction with the biotin transport system in yeast. It specifically and irreversibly inactivates biotin transport by acting as an affinity label for the biotin transport component . The compound’s high affinity for avidin and streptavidin proteins allows for precise binding and manipulation in various biochemical applications .
Comparison with Similar Compounds
Biotinyl P-Nitroaniline is unique due to its specific structure and function as an affinity label for biotin transport. Similar compounds include biotinyl-p-nitrophenyl ester and biotinyl-N-hydroxysuccinimide ester, which also interact with the biotin transport system but may have different specificities and applications . Other related compounds include anilides, nitrobenzenes, and thienoimidazolidines, which share some structural similarities but differ in their chemical properties and uses .
Properties
CAS No. |
33755-54-3 |
---|---|
Molecular Formula |
C16H20N4O4S |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(4-nitrophenyl)pentanamide |
InChI |
InChI=1S/C16H20N4O4S/c21-14(17-10-5-7-11(8-6-10)20(23)24)4-2-1-3-13-15-12(9-25-13)18-16(22)19-15/h5-8,12-13,15H,1-4,9H2,(H,17,21)(H2,18,19,22)/t12-,13-,15-/m0/s1 |
InChI Key |
PORZMUYPQKOFQY-YDHLFZDLSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)N2 |
Origin of Product |
United States |
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